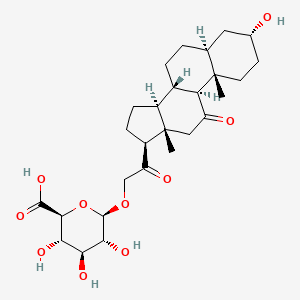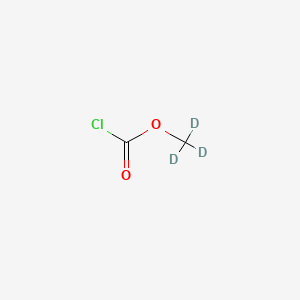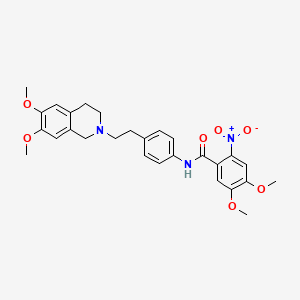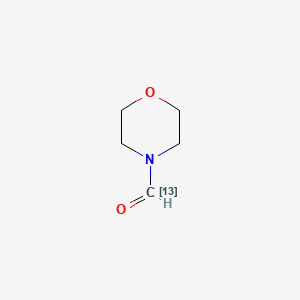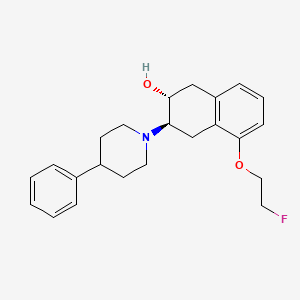
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(2-fluoroethoxy)phenyl)methanol” is a chemical compound with the CAS number 93613-03-7 . It has a molecular formula of C9H11FO2 and a molecular weight of 170.18 .
Molecular Structure Analysis
The molecular structure of “(4-(2-fluoroethoxy)phenyl)methanol” consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanol group through a 2-fluoroethoxy group .Aplicaciones Científicas De Investigación
Radiotracer for Cholinergic Neurons : This compound has been used in the synthesis of [18F]fluoroethoxy-benzovesamicol, a new fluorine-18 labeled cholinergic neuron mapping agent for positron emission tomography (PET) (Mulholland et al., 1993).
Vesamicol Receptor Binding : It binds to a specific receptor, influencing acetylcholine active transport into synaptic vesicles. An analog of vesamicol displayed high-affinity binding to the receptor, indicating its potential for studying cholinergic neurotransmission (Rogers & Parsons, 1990).
D2 and D3 Receptor Activity : A series of compounds based on this chemical structure showed potent binding activity for D2 and D3 receptors, indicating its relevance in dopamine-related research (Dutta et al., 2002).
5-Hydroxytryptaminergic Activity : This compound has been studied for its conformational characteristics and electrostatic potentials, providing insights into 5-hydroxytryptamine (5-HT) receptor activation (Arvidsson et al., 1988).
Central 5-HT Receptor Agonists : Related 2-(alkylamino)tetralins have been evaluated as dopamine and 5-HT receptor agonists, contributing to the understanding of serotonin receptors (Arvidsson et al., 1984).
SPECT Agents for Cholinergic Neurons : Piperazine derivatives of vesamicol, which include modifications of this compound, have been synthesized for Single Photon Emission Computed Tomography (SPECT) imaging of cholinergic neurons (Bando et al., 2001).
Propiedades
IUPAC Name |
(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERQSYUBLZZNW-FGZHOGPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

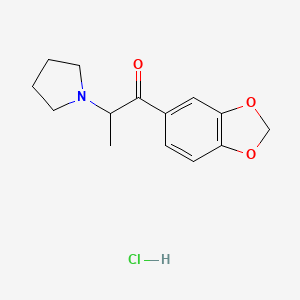
![4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-butyl-5-chloro-1,2-dihydro-](/img/no-structure.png)

